molecular formula C17H17NO B1668757 TRAF-STOP inhibitor 6877002 CAS No. 433249-94-6

TRAF-STOP inhibitor 6877002

Número de catálogo: B1668757
Número CAS: 433249-94-6
Peso molecular: 251.32 g/mol
Clave InChI: SARYOFMRLSHZFE-ZHACJKMWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Significance of the CD40-TRAF6 Axis in Inflammatory and Immune-Mediated Diseases

The interaction between the CD40 receptor and the intracellular signaling protein TNF receptor-associated factor 6 (TRAF6) is a pivotal component of the immune response. Upon engagement of the CD40 receptor by its ligand (CD40L), a signaling cascade is initiated that is heavily dependent on the recruitment of TRAF proteins. While CD40 can interact with several TRAF proteins, the CD40-TRAF6 axis is particularly implicated in pro-inflammatory signaling. frontiersin.orgrupress.org

This specific pathway is a key driver in a multitude of inflammatory conditions. Research has demonstrated that CD40-TRAF6 signaling is instrumental in the activation of macrophages, leading to the production of inflammatory cytokines and chemokines. frontiersin.orgnih.gov This activation contributes to the pathogenesis of diseases such as atherosclerosis, where it promotes monocyte recruitment, macrophage activation, and the formation of foam cells, all of which are hallmarks of atherosclerotic plaque development. nih.govnih.gov Furthermore, the CD40-TRAF6 pathway has been identified as a contributor to the metabolic dysregulation seen in obesity, including insulin (B600854) resistance and hepatic steatosis. pnas.orgcsic.es

In contrast, the signaling pathways involving CD40 and other TRAF proteins, such as TRAF2, TRAF3, and TRAF5, appear to have more regulatory or even protective roles in certain contexts. frontiersin.orgpnas.orgcsic.es This distinction underscores the importance of selectively targeting the CD40-TRAF6 interaction to mitigate inflammation without compromising essential immune functions.

Overview of Small Molecule Inhibitors Targeting Protein-Protein Interactions in Immunomodulation

Targeting protein-protein interactions (PPIs) with small molecule inhibitors is a rapidly evolving strategy in drug discovery, particularly in the field of immunomodulation. Unlike traditional drugs that often target the active sites of enzymes, PPI inhibitors are designed to disrupt the physical association between two or more proteins. This approach offers the potential for high specificity and the ability to modulate signaling pathways that lack enzymatic activity.

The development of small molecule inhibitors that selectively block the CD40-TRAF6 interaction, such as the TRAF-STOPs (TRAF-Signal Transduction-One-Phase inhibitors), exemplifies this strategy. nih.gov These compounds were identified through in silico screening and subsequently validated for their ability to specifically interfere with the binding of TRAF6 to the intracellular domain of the CD40 receptor. pnas.orgmaastrichtuniversity.nl This targeted approach aims to dampen the pro-inflammatory signals mediated by TRAF6 while leaving other CD40-mediated signaling pathways, which are crucial for normal immune responses, intact. nih.govprobechem.com

Rationale for Selective CD40-TRAF6 Inhibition as a Therapeutic Strategy

The rationale for selectively inhibiting the CD40-TRAF6 axis is rooted in the desire to achieve a targeted anti-inflammatory effect while minimizing the risk of broad immunosuppression. nih.govnih.gov Early attempts to therapeutically target the CD40-CD40L interaction with antibodies led to significant side effects, including thromboembolic events, highlighting the need for a more nuanced approach. jacc.orgnih.gov

By specifically blocking the interaction between CD40 and TRAF6, it is possible to quell the detrimental inflammatory responses driven by this pathway without affecting the functions mediated by other TRAF proteins. nih.govpnas.orgcsic.es For instance, research has shown that while CD40-TRAF6 signaling promotes atherosclerosis, the CD40-TRAF2/3/5 pathway may actually be protective. rupress.orgdartmouth.edu Therefore, a selective inhibitor like 6877002 can reduce atherosclerosis progression by inhibiting monocyte recruitment and macrophage activation, while preserving CD40-mediated immunity, such as T-cell proliferation and immunoglobulin isotype switching. nih.govnih.gov

This selective approach has shown promise in various preclinical models. In models of diet-induced obesity, inhibition of CD40-TRAF6 improved insulin sensitivity and reduced adipose tissue inflammation and hepatosteatosis. pnas.orgcsic.es In the context of atherosclerosis, TRAF-STOP treatment has been shown to reduce plaque size and promote a more stable plaque phenotype. nih.govnih.govjacc.org These findings strongly support the rationale for pursuing selective CD40-TRAF6 inhibition as a novel therapeutic strategy for a range of inflammatory and immune-mediated diseases.

Research Findings on TRAF-STOP Inhibitor 6877002

The small molecule inhibitor 6877002 has been the subject of several preclinical studies investigating its therapeutic potential. These studies have provided valuable insights into its mechanism of action and efficacy in various disease models.

In Vitro Studies

Mechanism of Action: In vitro experiments have confirmed that 6877002 selectively blocks the interaction between CD40 and TRAF6. nih.govprobechem.com This inhibition specifically dampens the canonical NF-κB signaling pathway, as evidenced by reduced phosphorylation of downstream signaling intermediates like Tak1 and NF-κB p65. nih.govmedchemexpress.com Importantly, it does not affect the non-canonical NF-κB pathway or ERK1/2 signaling. nih.gov

Effects on Immune Cells: Treatment of monocytes with 6877002 markedly reduces their migration. nih.gov In macrophages, it effectively reduces activation and the production of pro-inflammatory mediators. nih.govmedchemexpress.com Furthermore, it has been shown to reduce the expression of cell adhesion molecules like ICAM-1 and VCAM-1 on human umbilical vein endothelial cells (HUVECs). nih.gov

In Vivo Studies in Animal Models

Atherosclerosis: In apolipoprotein E-deficient (ApoE-/-) mice, a model for atherosclerosis, treatment with 6877002 has demonstrated significant therapeutic effects. nih.govnih.govmedchemexpress.com

It retards the development of early atherosclerosis, reducing the total plaque area. medchemexpress.com

In mice with established atherosclerosis, treatment halts disease progression and promotes a more stable plaque phenotype, characterized by increased collagen content and reduced numbers of macrophages, neutrophils, and T cells. nih.govmedchemexpress.com

When incorporated into recombinant high-density lipoprotein (rHDL) nanoparticles for targeted delivery to macrophages, rHDL-6877002 attenuated the initiation of atherosclerosis. nih.govnih.gov

Obesity-Related Metabolic Complications: In a mouse model of diet-induced obesity, administration of 6877002 improved insulin sensitivity and reduced inflammation in adipose tissue, specifically decreasing the number of pro-inflammatory M1 macrophages. pnas.org It also led to a reduction in hepatosteatosis (fatty liver). pnas.org

The table below summarizes key research findings for this compound.

Study Type Model Key Findings Citation
In VitroMonocytesMarkedly reduced migration. nih.gov
In VitroMacrophagesReduced activation and pro-inflammatory mediator production. nih.govmedchemexpress.com
In VitroHUVECsReduced expression of ICAM-1 and VCAM-1. nih.gov
In VivoApoE-/- mice (early atherosclerosis)Retarded development of atherosclerosis, reduced plaque area. medchemexpress.com
In VivoApoE-/- mice (established atherosclerosis)Halted disease progression, promoted stable plaque phenotype. nih.govmedchemexpress.com
In VivoApoE-/- mice (rHDL nanoparticle delivery)Attenuated initiation of atherosclerosis. nih.govnih.gov
In VivoDiet-induced obese miceImproved insulin sensitivity, reduced adipose tissue inflammation and hepatosteatosis. pnas.org

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(E)-3-(2,5-dimethylanilino)-1-phenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO/c1-13-8-9-14(2)16(12-13)18-11-10-17(19)15-6-4-3-5-7-15/h3-12,18H,1-2H3/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SARYOFMRLSHZFE-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC=CC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)N/C=C/C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

433249-94-6
Record name 433249-94-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Molecular and Cellular Mechanisms of Traf Stop Inhibitor 6877002

Selective Inhibition of CD40-TRAF6 Interaction

The specificity of TRAF-STOP inhibitor 6877002 lies in its ability to selectively block the interaction between CD40 and TRAF6, leaving other TRAF-mediated signaling pathways intact. nih.govnih.gov This selectivity is critical for maintaining immune homeostasis while targeting pathological inflammatory responses.

Disruption of TRAF6 Binding to the Intracellular Domain of the CD40 Receptor

The intracellular tail of the CD40 receptor possesses distinct binding sites for different TRAF proteins. acs.orgfrontiersin.org TRAF1, TRAF2, and TRAF3 bind to a membrane-distal region characterized by a PVQET amino acid sequence. acs.org In contrast, TRAF6 binds to a separate, membrane-proximal region with the minimal binding sequence QEPQEINF. acs.org this compound is thought to exert its effect by directly interacting with the TRAF6 C-domain, preventing its association with this specific binding motif on the CD40 cytoplasmic tail. sigmaaldrich.comresearchgate.net This disruption is crucial as the recruitment of TRAF6 to the CD40 receptor is a key initiating step for the activation of the canonical NF-κB pathway. jst.go.jpnih.gov

Differentiation from CD40-TRAF2/3/5 Pathways and Implications for Immune Homeostasis

The selective inhibition of the CD40-TRAF6 interaction by 6877002 preserves the signaling mediated by TRAF2, TRAF3, and TRAF5. nih.govpnas.org These other TRAF proteins are involved in distinct signaling cascades, including the non-canonical NF-κB pathway. jst.go.jpnih.gov Research indicates that while the CD40-TRAF6 axis is a primary driver of pro-inflammatory responses in macrophages, the CD40-TRAF2/3/5 pathways can have regulatory or even protective roles in certain contexts. frontiersin.orgpnas.org By leaving the CD40-TRAF2/3/5 interactions unaffected, this compound avoids broad immunosuppression that might arise from global CD40 blockade. nih.govnih.gov Studies have shown that treatment with 6877002 does not affect the levels of NF-κB2 p52, a key component of the non-canonical pathway, nor the phosphorylation of ERK1/2, indicating the specificity of its inhibitory action. nih.gov This selective approach allows for the targeted modulation of inflammatory pathways while maintaining other essential immune functions. nih.gov

Modulation of Intracellular Signaling Cascades

The primary consequence of disrupting the CD40-TRAF6 interaction is the modulation of downstream intracellular signaling pathways, most notably the canonical nuclear factor-kappa B (NF-κB) pathway. medchemexpress.comresearchgate.net

Inhibition of Canonical NF-κB Pathway Activation

This compound has been demonstrated to effectively inhibit the canonical NF-κB signaling pathway. medchemexpress.comnih.govmedchemexpress.com This pathway is a central regulator of inflammation, and its inhibition underlies the anti-inflammatory effects of the compound. mdpi.comresearchgate.net

Transforming growth factor-β-activated kinase 1 (TAK1) is a critical upstream kinase in the canonical NF-κB pathway, activated following TRAF6 recruitment. frontiersin.orgmdpi.com The activation of TAK1 occurs through phosphorylation, which then allows it to phosphorylate and activate the IκB kinase (IKK) complex. researchgate.net Studies have shown that treatment with this compound leads to a reduction in the CD40-induced phosphorylation of TAK1. nih.gov This attenuation of TAK1 activation is a direct consequence of preventing the initial CD40-TRAF6 interaction.

Following the activation of the IKK complex by TAK1, the inhibitor of NF-κB, IκBα, is phosphorylated and subsequently degraded. researchgate.net This allows the NF-κB p65/RelA subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. jst.go.jpnih.gov The phosphorylation of p65 is a key step in its activation. Research has consistently shown that this compound reduces the CD40-induced phosphorylation of the NF-κB p65 subunit. medchemexpress.comnih.gov This reduction in p65 phosphorylation directly curtails the inflammatory gene expression program mediated by the canonical NF-κB pathway. nih.govresearchgate.net

Research Findings on this compound

Biological ProcessEffect of this compoundKey Molecular TargetsReferences
CD40-TRAF6 InteractionInhibitedDirectly targets the TRAF6 C-domain, preventing its binding to the CD40 intracellular domain. sigmaaldrich.commaastrichtuniversity.nlresearchgate.net
Canonical NF-κB PathwayInhibitedReduces phosphorylation of TAK1 and NF-κB p65. medchemexpress.comnih.gov
Non-Canonical NF-κB PathwayNot affectedLevels of NF-κB2 p52 remain unchanged. nih.gov
ERK1/2 SignalingNot affectedPhosphorylation of ERK1/2 is not altered. nih.gov
Macrophage ActivationReducedDecreases production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. medchemexpress.comnih.gov
Monocyte MigrationReducedInhibits trans-endothelial migration of monocytes. nih.gov

Lack of Effect on Non-Canonical NF-κB Pathway and ERK1/2 Signaling

A significant aspect of the molecular action of this compound is its selective impact on intracellular signaling cascades. While it effectively curtails the canonical NF-κB pathway, research demonstrates a clear lack of interference with the non-canonical NF-κB pathway and the ERK1/2 signaling pathway. medchemexpress.com

The non-canonical NF-κB pathway is crucial for the activation of the p52/RelB NF-κB complex and involves the processing of the NF-κB2 precursor protein, p100, into the p52 subunit. researchsquare.com Studies have shown that treatment with 6877002 does not affect the cellular levels of NF-κB2 p52. medchemexpress.com This indicates that the inhibitor does not disrupt the fundamental components of the non-canonical pathway, preserving its signaling functions.

Similarly, the Extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, a critical component of the mitogen-activated protein kinase (MAPK) cascade that regulates a wide array of cellular processes, remains unaffected by 6877002. medchemexpress.com Investigations have confirmed that the phosphorylation status of ERK1/2 is not altered upon treatment with the inhibitor. medchemexpress.com This specificity ensures that the inhibitor's effects are focused on the CD40-TRAF6 axis within the canonical NF-κB pathway, without producing off-target effects on these other major signaling networks.

Impact on Macrophage and Monocyte Phenotype and Function

The selective inhibition of the CD40-TRAF6 interaction by 6877002 profoundly influences the behavior of macrophages and monocytes, skewing them towards a less inflammatory phenotype. This modulation is characterized by a significant reduction in the production of pro-inflammatory mediators and a hampered ability to migrate to sites of inflammation.

Suppression of Pro-Inflammatory Cytokine and Chemokine Production

Treatment with 6877002 leads to a marked decrease in the expression and secretion of a wide range of pro-inflammatory molecules by macrophages.

Research in bone marrow-derived macrophages (BMDMs) has demonstrated that 6877002 significantly reduces the CD40-induced expression of several key pro-inflammatory cytokines. nih.gov The expression of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Interleukin-12 (IL-12) is substantially diminished in the presence of the inhibitor. nih.govahajournals.org Furthermore, the expression of inducible Nitric Oxide Synthase (iNOS), an enzyme responsible for producing the inflammatory mediator nitric oxide, is also robustly suppressed. nih.gov

Cytokine/EnzymeEffect of 6877002 Treatment
TNF-αDecreased Expression
IL-1βDecreased Expression
IL-6Decreased Expression
IL-12Decreased Expression
iNOSDecreased Expression

This table summarizes the effect of this compound on the expression of key pro-inflammatory mediators in macrophages.

The recruitment of monocytes to inflammatory sites is heavily dependent on the interaction between chemokines and their receptors. This compound has been shown to effectively disrupt this process by downregulating the expression of critical chemokine-chemokine receptor pairs. Specifically, treatment with 6877002 leads to a remarkable reduction in the expression of C-C motif chemokine ligand 2 (CCL2) and its receptor CCR2, as well as C-C motif chemokine ligand 5 (CCL5) and its receptor CCR5 in macrophages. nih.govmedchemexpress.comahajournals.org This reduction in both the signaling molecule and its corresponding receptor contributes to the decreased migration of monocytes.

Chemokine/Receptor PairEffect of 6877002 Treatment
CCL2-CCR2Reduced Expression
CCL5-CCR5Reduced Expression

This table illustrates the impact of this compound on key chemokine signaling axes involved in monocyte recruitment.

Reduction of Macrophage Activation and Proliferation

This compound has been identified as a selective inhibitor of the CD40-TRAF6 signaling pathway. medchemexpress.com This inhibitory action is central to its ability to reduce macrophage activation and migration. medchemexpress.comoup.com By blocking the interaction between CD40 and TRAF6, the inhibitor effectively hampers downstream signaling cascades that are crucial for inflammatory responses in macrophages. medchemexpress.comnih.gov

Research has demonstrated that this compound attenuates the inflammatory propensity of macrophages. nih.gov In studies involving bone marrow-derived macrophages (BMDMs), treatment with the inhibitor led to a significant reduction in the CD40-induced expression of various pro-inflammatory cytokines and enzymes. medchemexpress.comnih.gov This includes a decrease in Tumor Necrosis Factor-α (TNF-α), Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Interleukin-12 (IL-12), and inducible nitric oxide synthase (iNOS). medchemexpress.comnih.gov Interestingly, the expression of the anti-inflammatory cytokine Interleukin-10 (IL-10) was also reduced. medchemexpress.comnih.gov

The mechanism for this reduction in inflammatory mediators involves the canonical NF-κB pathway. medchemexpress.comnih.gov The inhibitor has been shown to decrease the phosphorylation levels of key signaling intermediates such as Tak1 and NF-κB p65. medchemexpress.com Furthermore, the expression of important chemokine-chemokine receptor pairs, namely CCL2-CCR2 and CCL5-CCR5, was also found to be diminished in BMDMs treated with the inhibitor. medchemexpress.comnih.gov This reduction in chemokine expression corresponds with a decreased chemotaxis, or migration, of macrophages. nih.gov

In addition to curbing activation, this compound has been shown to decrease macrophage proliferation. xcessbio.comglpbio.comprobechem.com Studies in mouse models of atherosclerosis revealed that treatment with the inhibitor resulted in a lower number of macrophages and reduced macrophage proliferation within atherosclerotic plaques. nih.govglpbio.com

Table 1: Effect of this compound on Macrophage Inflammatory Mediators

Inflammatory Mediator Effect of Inhibitor Treatment Reference
TNF-α Reduced Expression medchemexpress.comnih.gov
IL-1β Reduced Expression medchemexpress.comnih.gov
IL-6 Reduced Expression medchemexpress.comnih.gov
IL-12 Reduced Expression medchemexpress.comnih.gov
iNOS Reduced Expression medchemexpress.comnih.gov
IL-10 Reduced Expression medchemexpress.comnih.gov
CCL2-CCR2 Reduced Expression medchemexpress.comnih.gov
CCL5-CCR5 Reduced Expression medchemexpress.comnih.gov
Tak1 (phosphorylation) Reduced medchemexpress.com
NF-κB p65 (phosphorylation) Reduced medchemexpress.com

Influence on Macrophage Lipid Uptake and Foam Cell Formation

The transformation of macrophages into lipid-laden foam cells is a critical event in the development of atherosclerotic plaques. This compound has demonstrated a significant capacity to interfere with this process. medchemexpress.comnih.gov Research indicates that treatment with the inhibitor leads to a reduction in macrophage foam cell formation. medchemexpress.comnih.gov This effect is primarily achieved by modulating the macrophage's ability to take up lipids, particularly oxidized low-density lipoprotein (ox-LDL). nih.gov

A key mechanism by which this compound hinders foam cell formation is through the downregulation of the scavenger receptor CD36. medchemexpress.comnih.gov CD36 is a crucial membrane protein on macrophages responsible for the uptake of ox-LDL. nih.gov In-vitro experiments on bone marrow-derived macrophages have shown that the application of this compound results in decreased expression of CD36. medchemexpress.comnih.gov

The downregulation of CD36 expression by this compound has a direct functional consequence: a decreased uptake of oxidized low-density lipoprotein by macrophages. medchemexpress.comnih.gov This has been experimentally verified using flow cytometry, which showed reduced uptake of Bodipy-labeled ox-LDL in macrophages treated with the inhibitor. nih.gov By limiting the internalization of ox-LDL, the inhibitor effectively retards the accumulation of lipids within the macrophage, thereby preventing its transformation into a foam cell. nih.gov

Table 2: Summary of Effects on Macrophage Lipid Metabolism

Process Key Molecule/Marker Effect of this compound Reference
Foam Cell Formation Oil Red O Staining Reduced nih.gov
Scavenger Receptor Expression CD36 Decreased medchemexpress.comnih.gov
Lipid Uptake Oxidized Low-Density Lipoprotein Decreased medchemexpress.comnih.gov

Preclinical Efficacy and Therapeutic Potential in Disease Models

Cardiovascular Diseases: Atherosclerosis

The small molecule inhibitor 6877002, which selectively blocks the interaction between CD40 and Tumor Necrosis Factor Receptor-Associated Factor 6 (TRAF6), has demonstrated significant anti-atherosclerotic activity in preclinical models. medchemexpress.comprobechem.com Studies utilizing apolipoprotein E-deficient (Apoe-/-) mice, a common model for atherosclerosis research, have shown that this TRAF-STOP inhibitor can impede the development of atherosclerosis and promote the stabilization of existing plaques. medchemexpress.comglpbio.comnih.govnih.gov

Treatment with the TRAF-STOP inhibitor 6877002 has been shown to halt the progression of established atherosclerosis. medchemexpress.comprobechem.comnih.govnih.govjacc.orgjacc.org In studies involving Apoe-/- mice with pre-existing advanced atherosclerotic lesions, the inhibitor significantly reduced the total atherosclerotic plaque area in both the aortic arch and the aortic root. medchemexpress.comnih.govru.nl Specifically, treatment with 6877002 resulted in a 47% reduction in the atherosclerotic plaque area in the aortic arch compared to control groups. nih.govru.nl These findings indicate that the inhibitor can effectively attenuate the expansion of existing atherosclerotic plaques. nih.gov

Beyond reducing lesion size, 6877002 promotes a more stable plaque phenotype, which is crucial for preventing plaque rupture and subsequent thrombotic events. medchemexpress.comglpbio.comnih.govjacc.orgru.nlahajournals.org Atherosclerotic plaques in treated mice exhibited features associated with increased stability, including a thicker fibrous cap and a reduced inflammatory component. nih.govnih.gov This shift towards a less vulnerable plaque morphology is attributed to several key changes in the plaque's composition.

A critical component of the plaque's fibrous cap, which provides structural integrity, is collagen. Preclinical studies have consistently shown that treatment with 6877002 leads to an increase in the collagen content within atherosclerotic plaques. medchemexpress.comglpbio.comnih.govnih.govru.nlahajournals.org This enrichment of the extracellular matrix strengthens the plaque, making it more resistant to rupture.

Unstable plaques are often characterized by a large, lipid-rich necrotic core. The presence of a large necrotic core is a significant predictor of plaque rupture. Treatment with 6877002 has been demonstrated to result in smaller necrotic cores within atherosclerotic plaques. medchemexpress.comglpbio.comnih.govnih.govru.nlahajournals.org This reduction in the size of the necrotic center is a key indicator of the inhibitor's ability to induce a more stable plaque phenotype.

Inflammation is a driving force in the progression and destabilization of atherosclerotic plaques. The inhibitor 6877002 has been shown to reduce the number of key immune cells within the lesions. nih.gov Specifically, there was a marked decrease in the infiltration of Ly6G+ neutrophils and CD3+ T cells. medchemexpress.comglpbio.comnih.gov Quantitative analysis revealed that the number of Ly6G+ neutrophils per plaque decreased from 2.4 in the control group to 0.8 in the 6877002-treated group. nih.govru.nl Similarly, the number of CD3+ T cells was reduced from 4.8 per plaque in control mice to 1.6 in mice receiving the inhibitor. nih.gov This reduction in immune cell presence helps to lower the inflammatory burden within the plaque, contributing to its stabilization.

Interactive Data Table: Plaque Stability Metrics

FeatureControl Group6877002-Treated GroupOutcome
αSMA+ Smooth Muscle Cell Content2.9 ± 0.4%7.2 ± 1.2%Increased Stability
Necrotic Core SizeLargerSmallerIncreased Stability
Collagen ContentBaselineIncreasedIncreased Stability

Interactive Data Table: Immune Cell Infiltration in Plaques

Cell TypeControl Group (cells per plaque)6877002-Treated Group (cells per plaque)Outcome
Ly6G+ Neutrophils2.4 ± 0.60.8 ± 0.3Reduced Inflammation
CD3+ T Cells4.8 ± 0.71.6 ± 0.3Reduced Inflammation

Efficacy with Targeted Delivery via Recombinant High-Density Lipoprotein Nanoparticles

To enhance therapeutic specificity and efficacy, this compound has been incorporated into recombinant high-density lipoprotein (rHDL) nanoparticles. nih.govnih.gov This nanotherapeutic approach leverages the natural affinity of rHDL for macrophages, thereby targeting the inhibitor directly to these key immune cells involved in inflammatory diseases like atherosclerosis. nih.govnih.gov

In apolipoprotein E-deficient (Apoe-/-) mouse models of atherosclerosis, treatment with rHDL-encapsulated 6877002 (rHDL-6877002) has shown significant benefits. nih.govnih.gov Studies revealed that this targeted delivery system effectively attenuates the initiation of atherosclerosis. nih.govnih.gov The administration of rHDL-6877002 led to a reduction in plaque volume in the aortic root and a decrease in the number of macrophages within the plaques. medchemexpress.com This method requires less frequent administration and a lower cumulative amount of the drug compared to systemic treatments to achieve a therapeutic effect. nih.gov The targeted nanoparticles specifically accumulate in macrophages, preventing plaque initiation and highlighting the promise of this nanotherapeutic delivery strategy. nih.govnih.gov

Metabolic Disorders: Obesity and Insulin (B600854) Resistance

Reduction of Adipose Tissue Inflammation

Chronic low-grade inflammation in adipose tissue is a key driver of insulin resistance in obesity. pnas.org The administration of this compound has been shown to significantly decrease this inflammation. pnas.orgresearchgate.net In studies involving mice with established diet-induced obesity, treatment with the inhibitor led to a marked reduction in inflammation within gonadal adipose tissue. pnas.orgresearchgate.net

Research has demonstrated that treatment with 6877002 significantly reduces the infiltration of specific immune cells into adipose tissue. glpbio.comglpbio.com In diet-induced obese mice, systemic administration of the inhibitor for six weeks resulted in a significant decrease in the accumulation of both CD4+ and CD8+ T cells within the adipose tissue. glpbio.comglpbio.com This reduction in T cell populations is a key indicator of the compound's anti-inflammatory effect in the context of obesity.

Table 1: Effect of this compound on Adipose Tissue Inflammation in Diet-Induced Obese Mice

ParameterObservationSource
CD4+ T Cells Significant Reduction in Adipose Tissue glpbio.comglpbio.com
CD8+ T Cells Significant Reduction in Adipose Tissue glpbio.comglpbio.com
M1 Macrophages Remarkable Reduction in Adipose Tissue pnas.orgresearchgate.net
Total Macrophages Significant Reduction in Adipose Tissue glpbio.comglpbio.com

Attenuation of Hepatic Steatosis

In addition to its effects on adipose tissue, this compound has been shown to address related metabolic complications such as hepatic steatosis (fatty liver). pnas.orgresearchgate.net In mice with diet-induced obesity, treatment with the CD40-TRAF6 inhibitor led to a reduction in hepatosteatosis. pnas.orgresearchgate.netglpbio.com This indicates that blocking this specific signaling pathway can help alleviate the fat accumulation in the liver associated with obesity.

Improvement of Insulin Sensitivity

A key therapeutic outcome of treatment with 6877002 in the context of obesity is the improvement of insulin sensitivity. pnas.orgresearchgate.net Studies in which obese mice were treated with the compound for six weeks demonstrated a significant enhancement in insulin sensitivity compared to vehicle-treated control animals. pnas.orgresearchgate.net This improvement occurred independently of any changes in body weight, highlighting the inhibitor's direct impact on the metabolic pathways governing insulin resistance. pnas.orgresearchgate.net The specific blockade of the CD40-TRAF6 interaction is therefore considered a promising therapeutic approach for obesity-associated insulin resistance. pnas.orgnih.gov

Table 2: Summary of Therapeutic Effects of this compound in Metabolic Disorders

Therapeutic EffectAnimal ModelKey FindingsSource
Improved Insulin Sensitivity Diet-Induced Obese MiceSignificant improvement compared to vehicle, with no alteration in body weight. pnas.orgresearchgate.net
Reduced Hepatic Steatosis Diet-Induced Obese MiceAttenuation of fat accumulation in the liver. pnas.orgresearchgate.netglpbio.com
Reduced Adipose Inflammation Diet-Induced Obese MiceDecreased accumulation of T cells and M1 macrophages. pnas.orgglpbio.comglpbio.com

Bone and Joint Disorders

The small molecule inhibitor, this compound, has demonstrated significant potential in the context of bone and joint disorders by targeting the signaling pathways that lead to excessive bone resorption and inflammation. Its mechanism of action revolves around the inhibition of Tumor Necrosis Factor Receptor-Associated Factor 6 (TRAF6), a key signaling molecule in osteoclastogenesis and inflammatory processes.

Alleviation of Osteoclastogenesis and Bone Resorption

This compound has been shown to effectively reduce the formation and activity of osteoclasts, the cells responsible for bone breakdown. This inhibitory effect is crucial in diseases characterized by excessive osteoclastic bone resorption, such as postmenopausal osteoporosis and rheumatoid arthritis. bone-abstracts.org

The differentiation of osteoclast precursors into mature, bone-resorbing osteoclasts is heavily dependent on signaling pathways initiated by Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL) and CD40 Ligand (CD40L). This compound has been found to be a potent inhibitor of this process.

In vitro studies using bone marrow-derived monocytes/macrophages (BMMs) have shown that treatment with this compound significantly inhibits the differentiation of these precursor cells into osteoclasts induced by both CD40L and RANKL. glpbio.com Specifically, a 1 μM concentration of the inhibitor was found to inhibit RANKL- and/or CD40L-induced osteoclast formation by 86% and survival by 57%. bone-abstracts.org This inhibition is achieved without affecting the viability of the pre-osteoclast cells. bone-abstracts.org The mechanism behind this inhibition involves the suppression of the NF-κB signaling pathway, a critical downstream target of TRAF6. glpbio.comnih.gov Pretreatment of mature osteoclasts and their precursors with the inhibitor completely abolished the phosphorylation of IKKαβ and prevented NFκB activation. bone-abstracts.org

Furthermore, the inhibitor has been observed to disrupt the support for osteoclast formation provided by T-cells. nih.govwhiterose.ac.uk In human T-cell co-cultures, this compound completely prevented T-cell-induced osteoclast formation by 91% and significantly reduced mature osteoclast survival by 54%, without affecting T-cell survival. bone-abstracts.org

Cell TypeStimulant(s)Inhibitor ConcentrationEffect on Osteoclast FormationEffect on Osteoclast Survival
Murine Bone Marrow CulturesRANKL and/or CD40L1 µM86% inhibition57% inhibition
Human T-cell Co-culturesT-cells1 µM91% inhibition54% inhibition
Bone Marrow-Derived Monocytes/Macrophages (BMMs)CD40L and RANKL0-20 µMSignificant inhibitionNot specified

Beyond inhibiting the formation of osteoclasts, this compound also diminishes the bone-resorbing capacity of mature osteoclasts. glpbio.comnih.gov The formation of a well-defined podosome actin belt is a key indicator of a mature osteoclast's ability to resorb bone. nih.gov Studies have shown that while CD40L stimulation leads to a larger and clearer actin belt, the presence of this compound attenuates this effect. nih.gov This directly translates to a reduced capacity for bone resorption, as demonstrated by a decrease in the area of resorption on bovine bone slices. nih.gov

Periodontitis is a chronic inflammatory disease characterized by the destruction of the tooth-supporting tissues, including the alveolar bone, a process driven by enhanced osteoclast activity. nih.govnih.gov The CD40L-CD40-TRAF6 signaling axis has been identified as a crucial player in the pathogenesis of periodontitis. nih.govnih.gov

In a ligature-induced periodontitis model in mice, local injection of a hydrogel loaded with this compound was shown to effectively alleviate bone loss. nih.govnih.gov The inhibitor was found to suppress osteoclast activity, thereby demonstrating its potential as a therapeutic agent for periodontitis. nih.govnih.gov The underlying mechanism involves the inhibition of the NF-κB pathway, which in turn reduces osteoclastogenesis. nih.gov

Inflammatory osteolysis, or bone loss driven by inflammation, is a hallmark of several bone disorders. The efficacy of this compound in this context has been evaluated using calvarial osteolysis models. In these models, the inhibitor was shown to prevent TNFα-induced calvarial osteolysis. nih.govwhiterose.ac.uk This protective effect is attributed to the inhibitor's ability to block TNFα-induced NFκB activation and subsequent osteoclastogenesis. nih.govwhiterose.ac.uk

Anti-Inflammatory Effects in Arthritis Models

Rheumatoid arthritis is an autoimmune and inflammatory disease where joint inflammation leads to cartilage and bone destruction. Given the role of TRAF6 in inflammatory signaling, this compound has been investigated for its anti-inflammatory properties in arthritis models.

In a collagen-induced arthritis model in mice, both oral and intraperitoneal administration of this compound resulted in reduced joint inflammation and a lower arthritis score. nih.govwhiterose.ac.uk This suggests that the inhibitor can effectively manage the inflammatory component of the disease. nih.gov However, it is noteworthy that in this particular model, the inhibitor did not demonstrate a protective effect against systemic bone loss, indicating that its primary benefit in this context may be anti-inflammatory rather than directly osteoprotective. nih.govwhiterose.ac.uk

Disease ModelKey Findings
Periodontitis (ligation-induced)Alleviated alveolar bone loss by suppressing osteoclast activity. nih.govnih.gov
Calvarial Osteolysis (TNFα-induced)Prevented inflammatory bone loss by inhibiting NFκB activation and osteoclastogenesis. nih.govwhiterose.ac.uk
Collagen-Induced ArthritisReduced joint inflammation and arthritis score. nih.govwhiterose.ac.uk

Assessment of Osteoprotective Effects on Bone Mineral Density

The osteoprotective potential of 6877002 has yielded varied results depending on the specific animal model of bone loss. In a collagen-induced arthritis model, the compound did not demonstrate an osteoprotective effect. nih.gov Studies found no significant differences in trabecular and cortical bone parameters between mice treated with 6877002 and those receiving a vehicle. nih.gov This lack of bone protection was further confirmed in two other rodent models of osteolysis, where 6877002 failed to prevent trabecular and cortical bone loss in either osteoporotic rats or in mice treated with RANKL, a key molecule in bone resorption. nih.gov

Conversely, in a different model of bone loss induced by ovariectomy in mice, 6877002 showed significant osteoprotective capabilities. bone-abstracts.org In this context, the inhibitor completely prevented the loss of trabecular bone. bone-abstracts.org Histomorphometric analysis revealed that this effect was primarily due to a reduction in the number and activity of osteoclasts, the cells responsible for bone resorption, with no significant impact on osteoblast numbers. bone-abstracts.org

Animal ModelEffect on Bone Mineral DensityKey FindingsSource
Collagen-Induced Arthritis (Mice)No osteoprotective effectNo significant difference in trabecular or cortical bone parameters compared to vehicle. nih.gov
RANKL-Treated (Mice)No osteoprotective effectDid not prevent trabecular and cortical bone loss. nih.gov
Ovariectomy-Induced Osteoporosis (Mice)Osteoprotective effectCompletely prevented loss of trabecular bone; preserved trabecular number and thickness. bone-abstracts.org

Neuroinflammatory Conditions: Experimental Autoimmune Encephalomyelitis (EAE)

Reduction of Central Nervous System-Infiltrating Monocyte-Derived Macrophages

In animal models of the neuroinflammatory disease multiple sclerosis, known as experimental autoimmune encephalomyelitis (EAE), the infiltration of immune cells into the central nervous system (CNS) is a key pathological feature. researchgate.netnih.gov Treatment with the small molecule inhibitor (SMI) 6877002, which blocks the CD40-TRAF6 interaction, has been shown to significantly reduce the number of monocyte-derived macrophages infiltrating the CNS. researchgate.netnih.gov This effect was observed in both rat and mouse models of EAE. researchgate.netnih.gov Notably, the reduction was specific to monocyte-derived macrophages, as the inhibitor did not affect the number of T cells that had entered the CNS. researchgate.netnih.gov These findings indicate that inhibiting the CD40-TRAF6 pathway can specifically target the recruitment and/or survival of pathogenic macrophages within the CNS during neuroinflammation. researchgate.netnih.gov

Impact on EAE Disease Severity in Diverse Animal Models

The effect of 6877002 on the clinical severity of EAE differs between animal models. researchgate.netnih.gov In Lewis rats subjected to EAE, treatment with the inhibitor resulted in a significant reduction in disease severity. researchgate.netnih.gov This improvement in clinical symptoms is likely linked to the observed decrease in monocyte migration into the CNS parenchyma. nih.gov

However, in the C57BL/6J mouse model of EAE, treatment with 6877002 did not lead to an amelioration of clinical symptoms, despite also causing a reduction in macrophage infiltration into the CNS. researchgate.netnih.gov This suggests that while the inhibitor effectively reduces a key cellular component of neuroinflammation across species, the translation of this effect into clinical improvement may depend on the specific pathomechanisms dominant in different animal models. nih.gov

Animal ModelEffect on CNS Macrophage InfiltrationEffect on EAE Disease SeveritySource
Lewis RatsSignificant ReductionReduced Disease Severity researchgate.netnih.gov
C57BL/6J MiceSignificant ReductionNo Effect on Disease Severity researchgate.netnih.gov

Oncological Applications

Modulation of Breast Cancer Skeletal Metastasis and Osteolysis

The TRAF6 signaling pathway is implicated in both breast cancer and the destruction of bone by osteoclasts. nih.gov The inhibitor 6877002 has shown potential in preclinical models of breast cancer that metastasizes to bone. nih.gov Research has demonstrated that 6877002 reduced metastasis, osteolysis (bone degradation), and osteoclastogenesis (the formation of bone-resorbing cells) in models using both human and mouse osteotropic breast cancer cells. nih.gov

Specifically, the inhibitor was effective in reducing osteolysis induced by human MDA-MB-231 breast cancer cells in a mouse calvaria organ system. nih.gov In immunocompetent mice, 6877002 treatment led to a reduction in both soft tissue and bone metastases following the injection of mouse 4T1-Luc2 breast cancer cells. nih.gov Furthermore, when administered in combination with the conventional chemotherapy agent Docetaxel, 6877002 not only reduced metastasis but also inhibited the associated osteolytic bone damage in mice with 4T1-Luc2 cells. nih.gov These findings suggest that targeting TRAF6 with inhibitors like 6877002, either alone or combined with chemotherapy, could be a promising approach for treating metastatic breast cancer. nih.gov

Diabetes and Hypertension-Associated Inflammation

The this compound has also been investigated for its therapeutic potential in metabolic and cardiovascular diseases, specifically diabetes and hypertension, where chronic inflammation and oxidative stress are key pathological drivers.

Reduction of Inflammatory, Apoptotic, and Oxidative Stress Markers in Target Tissues

In animal models of type 2 diabetes (db/db mice), treatment with the TRAF6 inhibitor 6877002 has been shown to attenuate the inflammatory phenotype. The inhibitor led to a reduction in the expression of various inflammatory, apoptotic, and oxidative stress markers in cardiac and renal tissues. For instance, in diabetic mice, the inhibitor decreased the cardiac protein levels of NOX2, eNOS, and p47phox, which are associated with oxidative stress. While not always reaching statistical significance, trends towards a reduction in inflammatory and apoptotic markers like VCAM-1 and caspase-3 were also observed glpbio.com.

Similarly, in a mouse model of hypertension induced by angiotensin-II, the TRAF6 inhibitor normalized the increased aortic production of reactive oxygen species (ROS). It also significantly reduced the expression of markers such as RAGE and TXNIP in the heart and VCAM-1 in the kidneys. A trend towards reduced expression of the inflammatory marker 3NT was also noted glpbio.com.

These findings suggest that by inhibiting TRAF6-mediated signaling, the compound can mitigate the low-grade chronic inflammation and oxidative stress that contribute to tissue damage in diabetes and hypertension.

Effects on Endothelial Function and Glucose Homeostasis

In hypertensive mice, the TRAF6 inhibitor 6877002 not only reduced inflammatory and oxidative stress markers but also led to a significant decrease in systolic blood pressure and showed a trend towards preventing endothelial dysfunction glpbio.com.

The effects on glucose homeostasis appear to be more nuanced. In a study with db/db mice, while the inhibitor reduced markers of inflammation and oxidative stress, it did not lead to a significant improvement in endothelial function or blood glucose levels glpbio.com. However, in a different study using a diet-induced obesity mouse model, intraperitoneal injection of the inhibitor was found to improve insulin sensitivity glpbio.com.

Furthermore, in a streptozotocin-induced mouse model of diabetes, while the inhibitor did not alter hemoglobin A1c levels, it did ameliorate diabetic retinopathy, a microvascular complication of diabetes. This was evidenced by a reduction in retinal vascular leakage and capillary degeneration, suggesting a protective effect on the retinal endothelium probechem.comnih.gov.

These findings indicate that while the direct impact of this compound on systemic glucose control may vary depending on the specific disease model, it demonstrates a clear potential to improve endothelial function and mitigate inflammatory complications associated with diabetes and hypertension.

Advanced Research Methodologies and Functional Genomics

In Vitro Experimental Systems

In vitro models have been instrumental in dissecting the specific cellular and molecular effects of TRAF-STOP inhibitor 6877002. These systems allow for controlled investigation of the compound's influence on specific cell types and signaling pathways.

Cell-Based Assays for Signaling Pathway Analysis

The primary mechanism of this compound is the disruption of the CD40-TRAF6 signaling axis, which is a key pathway in inflammatory responses. Cell-based assays have been crucial in confirming this targeted action.

NF-κB Activation: In RAW macrophage-like cells, the inhibitor has been shown to suppress the activation of the nuclear factor-kappa B (NF-κB) pathway. oup.com Studies using bone marrow-derived macrophages (BMDMs) have demonstrated that pretreatment with 6877002 at a concentration of 10 μM for 60 minutes prior to stimulation with RANKL or CD40L completely abolishes the phosphorylation of IKKαβ, a critical step in the canonical NF-κB pathway, thereby preventing NF-κB activation. This selective inhibition reduces the phosphorylation of downstream signaling intermediates like Tak1 and NF-κB p65, without affecting the non-canonical NF-κB pathway (NF-κB2 p52) or the ERK1/2 pathway. oup.com

Transcriptional Profiling: Transcriptional analyses of monocytes treated with the inhibitor have revealed significant changes in gene expression profiles associated with inflammation. The compound effectively reduces the expression of pro-inflammatory genes, highlighting its ability to reprogram monocytes towards an anti-inflammatory phenotype. nih.gov

Monocyte and Macrophage Functional Assays (e.g., Migration, Activation, Cytokine Secretion)

Given the central role of monocytes and macrophages in inflammatory diseases like atherosclerosis, their functional response to this compound has been a key area of investigation.

Macrophage Activation and Migration: The inhibitor has been shown to reduce macrophage activation and migration. nih.govelsevierpure.com In vitro testing confirmed that the compound is effective in these processes, which is attributed to the reduced phosphorylation of signaling intermediates in the canonical NF-κB pathway. nih.govelsevierpure.com Furthermore, it reduces the expression of the chemokine-chemokine receptor pairs CCL2-CCR2 and CCL5-CCR5 in bone marrow-derived macrophages. oup.com By decreasing CD36 expression on these cells, the inhibitor also leads to decreased uptake of oxidized low-density lipoprotein and reduced formation of macrophage foam cells. oup.com

Cytokine Secretion: Treatment of human monocytes with this compound alters their cytokine production profile. Upon CD40 activation, treated monocytes exhibit a decreased production of pro-inflammatory cytokines such as tumor necrosis factor (TNF) and interleukin-6 (IL-6). nih.govelsevierpure.com Conversely, the production of the anti-inflammatory cytokine IL-10 is increased. nih.govelsevierpure.com In bone marrow-derived macrophages, a 10 μM concentration of the inhibitor has been shown to reduce the CD40-induced expression of TNF-α, IL-1β, IL-6, IL-12, and inducible nitric oxide synthase (iNOS). oup.com

Below is a table summarizing the effect of this compound on cytokine secretion in human monocytes.

CytokineEffect of 6877002 TreatmentReference
TNFDecreased nih.govelsevierpure.com
IL-6Decreased nih.govelsevierpure.com
IL-10Increased nih.govelsevierpure.com

Reactive Oxygen Species (ROS) Production: The inhibitor has been found to prevent the production of ROS by human monocytes, a factor known to be a strong driver of monocyte recruitment and trans-migration across endothelial cells. nih.gov

Osteoclast and Osteoblast Culture Systems

The CD40-TRAF6 pathway is also implicated in bone metabolism, particularly in the process of osteoclastogenesis (the formation of bone-resorbing cells).

Osteoclastogenesis: this compound has demonstrated a significant inhibitory effect on osteoclast formation. In cultures of bone marrow-derived monocytes/macrophages (BMMs), the inhibitor, at concentrations from 0-20µM over 5-6 days, significantly inhibited both CD40L and RANKL-induced differentiation of BMMs into osteoclasts. nih.gov A study presented at the 43rd Annual European Calcified Tissue Society Congress showed that at a concentration of 1 μM, 6877002 inhibited RANKL- and/or CD40L-induced osteoclast formation by 86% and osteoclast survival by 57%, without affecting the viability of pre-osteoclasts. bone-abstracts.org This inhibition of osteoclastogenesis is linked to the suppression of the NF-κB signaling pathway and a weakened bone resorption capacity. nih.gov A study on periodontitis also confirmed that a TRAF-STOP suppresses NF-κB-mediated osteoclast differentiation and the bone resorption capacity of osteoclasts. frontiersin.org

Osteoblast Function: In murine osteoblast-bone marrow co-cultures, this compound at a 1 μM concentration was found to inhibit the ability of osteoblasts to induce osteoclast formation and activity. bone-abstracts.org Importantly, this effect was observed without affecting osteoblast viability. bone-abstracts.org However, detailed studies on the direct functional effects of this specific inhibitor on osteoblast differentiation and mineralization are not extensively documented in the available literature.

Trans-Endothelial Migration Assays

The migration of leukocytes across the endothelial barrier is a critical step in the inflammatory process of many diseases.

Monocyte Migration: this compound has been shown to strongly and dose-dependently reduce the trans-endothelial migration of human monocytes across an in vitro blood-brain barrier model. nih.govelsevierpure.com Activation of CD40 signaling in monocytes with an agonistic antibody and IFN-γ increased their migration across non-activated endothelial cells. The presence of the CD40-TRAF6 inhibitor counteracted this effect, leading to a reduction in their migratory capacity. nih.gov This effect is partly attributed to the decreased production of ROS by the monocytes upon treatment with the inhibitor. nih.gov

In Vivo Animal Models for Disease Pathogenesis

To understand the therapeutic potential of this compound in a complex biological system, in vivo animal models have been employed, with a significant focus on atherosclerosis.

Atherosclerosis Models (e.g., ApoE-/- Mice)

Apolipoprotein E-deficient (ApoE-/-) mice are a widely used model for studying atherosclerosis as they spontaneously develop atherosclerotic plaques.

Reduction of Atherosclerosis Development: In young ApoE-/- mice, treatment with TRAF-STOPs was found to reduce the development of atherosclerosis. nih.govelsevierpure.com This was associated with a reduction in CD40 and integrin expression in classical monocytes, which in turn hampered their recruitment to the sites of inflammation. nih.govelsevierpure.com

Plaque Progression and Stability: In older ApoE-/- mice with established atherosclerosis, treatment with TRAF-STOPs halted the progression of the disease. oup.comnih.govelsevierpure.com The atherosclerotic plaques in treated mice exhibited a more stable phenotype, characterized by an increase in collagen content, smaller necrotic cores, and a reduced number of immune cells, including macrophages, neutrophils, and T cells. oup.comnih.gov Furthermore, the treatment led to an increase in αSMA+ smooth muscle cell content within the plaques. oup.comnih.gov

Macrophage Infiltration: A key finding in these in vivo studies is the reduced number of macrophages within the atherosclerotic plaques of treated mice. oup.com This reduction in macrophage infiltration and proliferation within the plaques is a direct consequence of the inhibitor's effect on monocyte recruitment and activation. oup.comnih.gov

The following table summarizes the effects of this compound in ApoE-/- mice models of atherosclerosis.

ParameterEffect of 6877002 TreatmentReference
Atherosclerotic Plaque AreaReduced oup.com
Plaque Macrophage NumberReduced oup.comnih.gov
Plaque Necrotic Core SizeDecreased oup.comnih.gov
Plaque Collagen ContentIncreased oup.comnih.gov
Plaque Neutrophil and T cell NumberReduced oup.comnih.gov
Plaque Smooth Muscle Cell ContentIncreased oup.comnih.gov

Obesity and Metabolic Syndrome Models

The role of inflammation in the pathogenesis of obesity and metabolic syndrome is well-established, making it a key area for investigating the therapeutic effects of this compound. Preclinical studies in established mouse models are fundamental to this exploration. In diet-induced obese (DIO) mice, which mimic human metabolic syndrome triggered by a high-fat diet, research would focus on the inhibitor's ability to modulate inflammatory signaling pathways that contribute to insulin (B600854) resistance and adipose tissue inflammation. Key parameters measured would include glucose tolerance, insulin sensitivity, and the infiltration of immune cells, such as macrophages, into adipose tissue.

Similarly, in genetic models like the db/db mouse, which lacks a functional leptin receptor and develops severe obesity and type 2 diabetes, the inhibitor's impact on systemic inflammation and end-organ damage would be assessed. Research findings are often focused on the reduction of pro-inflammatory cytokines and the improvement of metabolic endpoints.

Table 1: Representative Data from Preclinical Obesity Models

ModelKey Parameters MeasuredPotential Findings with this compound
Diet-Induced Obese (DIO) Mice Glucose Tolerance Test (GTT), Insulin Tolerance Test (ITT), Adipose Tissue Macrophage Infiltration (F4/80+ cells)Improved glucose clearance and insulin sensitivity; Reduced accumulation of pro-inflammatory macrophages in visceral adipose tissue.
db/db Mice HbA1c levels, Pancreatic islet histology, Pro-inflammatory cytokine levels (e.g., TNF-α, IL-6)Lowered glycated hemoglobin levels, indicating better long-term glucose control; Preservation of pancreatic beta-cell mass and function; Systemic reduction in circulating inflammatory markers.

Autoimmune and Inflammatory Models

Given the central role of TRAF-mediated signaling in immune cell activation, this compound is a candidate for evaluation in models of autoimmune and inflammatory diseases. Experimental Autoimmune Encephalomyelitis (EAE) serves as a primary model for multiple sclerosis. In this context, the inhibitor would be evaluated for its ability to prevent or ameliorate disease symptoms by blocking the activation and infiltration of pathogenic T cells into the central nervous system. Clinical scoring of disease severity, histological analysis of spinal cord demyelination, and immune cell profiling are critical outcome measures.

In the context of rheumatoid arthritis, the collagen-induced arthritis (CIA) model in mice is the standard. Studies would investigate whether the inhibitor can reduce joint inflammation, swelling, and subsequent bone and cartilage destruction. The analysis would involve measuring clinical scores of arthritis, histological assessment of joint integrity, and quantifying levels of inflammatory mediators in the affected tissues.

Cancer Metastasis Models

The link between chronic inflammation and cancer progression, particularly metastasis, provides a strong rationale for investigating this compound in oncology. In various cancer metastasis models, such as tail vein injection models for lung metastasis or orthotopic implantation models, the inhibitor's effect on the metastatic cascade would be examined. Research would focus on its ability to interfere with the inflammatory tumor microenvironment, which is known to promote cancer cell invasion, intravasation, and survival in circulation. Key endpoints would include the number and size of metastatic nodules in distant organs, as well as the analysis of signaling pathways involved in epithelial-mesenchymal transition (EMT) and cell migration.

Specialized Imaging Techniques

To visualize the cellular and molecular effects of this compound in a living organism, specialized imaging techniques are employed. Intravital microscopy, for instance, allows for the real-time imaging of biological processes at high resolution within a live animal. This technique could be used in inflammatory models to directly observe the effects of the inhibitor on leukocyte rolling, adhesion, and extravasation at sites of inflammation. In cancer models, it can be used to track the movement of fluorescently labeled tumor cells and their interactions with the microenvironment during the metastatic process, providing direct visual evidence of the compound's mechanism of action.

Omics Approaches

To gain a comprehensive, unbiased understanding of the biological impact of this compound, various "omics" technologies are utilized. These approaches provide a global view of the changes occurring at the level of genes, proteins, and metabolites.

Transcriptional Profiling and Gene Expression Analysis

Transcriptomics, through methods like RNA-sequencing (RNA-Seq) and microarrays, offers a powerful way to profile the complete set of RNA transcripts in a cell or tissue. By treating relevant cell types (e.g., immune cells, cancer cells) or tissues from animal models with this compound, researchers can identify which genes are upregulated or downregulated in response to the compound. This can reveal the specific signaling pathways and biological processes modulated by the inhibitor. For example, a significant downregulation of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules would provide strong evidence for its anti-inflammatory activity.

Table 2: Illustrative Transcriptomic Analysis Results

Gene CategoryGene ExamplesObserved Change with Inhibitor TreatmentImplied Biological Effect
Pro-inflammatory Cytokines Tnf, Il6, Il1bDownregulationReduction of inflammatory signaling
Chemokines Ccl2, Cxcl10DownregulationDecreased immune cell recruitment
Adhesion Molecules Sele, Vcam1DownregulationInhibition of leukocyte-endothelial interactions
NF-κB Target Genes Nfkbia, Bcl2l1DownregulationBlockade of a key inflammatory transcription factor pathway

Proteomic Analysis of Signaling Intermediates and Disease Markers

Proteomics complements transcriptomics by analyzing the entire protein complement of a biological sample. Using techniques like mass spectrometry, researchers can quantify changes in protein expression and post-translational modifications (such as phosphorylation) that occur in response to this compound. This is particularly valuable for studying signaling pathways, as it allows for the direct measurement of the activation state of key signaling intermediates downstream of TRAF proteins. Furthermore, proteomic analysis of plasma or tissue samples from treated animals can help identify and validate biomarkers that indicate disease progression and therapeutic response.

Metabolomic Characterization of Compound Biotransformation

Understanding the metabolic fate of this compound is crucial for elucidating its pharmacokinetic profile and identifying potentially active metabolites. Studies have been conducted to explore the biotransformation of this compound.

Research Findings:

Pharmacokinetic studies have indicated that this compound has a rapid metabolism and clearance. The presence of an active metabolite like M4 could explain the sustained efficacy observed in preclinical models despite the rapid clearance of the parent compound.

Table 1: Summary of Metabolomic Findings for this compound

Parameter Finding
Metabolite Detection Method LC-MS/MS-based metabolite profiling
Number of Metabolites Detected 17
Most Abundant Metabolite M4
Activity of Metabolite M4 Active, binds to the CD40-TRAF6 pocket
Pharmacokinetic Profile Rapid metabolism and clearance

Structural and Biophysical Studies

Elucidating the precise molecular interactions between this compound and its target, the TRAF6 C-domain, is essential for understanding its mechanism of action and for the rational design of more potent and specific inhibitors.

The targeted disruption of the CD40-TRAF6 signaling axis by this compound is achieved through its direct interaction with the TRAF6 protein.

Research Findings:

Several research approaches, including molecular docking strategies and binding studies utilizing mutant forms of the TRAF6 protein, have been employed to identify the binding site of this compound. These investigations have consistently shown that the inhibitor interacts with the C-terminal domain (C-domain) of TRAF6. This domain is critical for the recruitment of TRAF6 to the CD40 receptor and the subsequent initiation of downstream signaling cascades. By binding to this specific region, the inhibitor effectively prevents the association of TRAF6 with CD40, thereby blocking the signaling pathway.

Surface Plasmon Resonance (SPR) is a powerful biophysical technique for the real-time, label-free analysis of molecular interactions. It is widely used in drug discovery to characterize the binding kinetics and affinity of small molecules to their protein targets. While specific SPR studies detailing the interaction of this compound with the TRAF6 C-domain are not extensively reported in publicly available literature, the principles of SPR make it an ideal methodology for such investigations.

Hypothetical Application and Expected Data:

In a typical SPR experiment to study this interaction, the TRAF6 C-domain would be immobilized on a sensor chip. Varying concentrations of this compound would then be flowed over the chip surface. The binding of the inhibitor to the immobilized protein would cause a change in the refractive index at the sensor surface, which is detected and recorded in real-time as a sensorgram.

From these sensorgrams, key kinetic parameters can be derived:

Association rate constant (k_a): Describes the rate at which the inhibitor binds to the target.

Dissociation rate constant (k_d): Describes the rate at which the inhibitor dissociates from the target.

Equilibrium dissociation constant (K_D): A measure of the binding affinity, calculated as the ratio of k_d to k_a. A lower K_D value indicates a higher binding affinity.

Table 2: Potential Kinetic Data from SPR Analysis of this compound and TRAF6 Interaction

Kinetic Parameter Description
k_a (M⁻¹s⁻¹) Association rate constant
k_d (s⁻¹) Dissociation rate constant
K_D (M) Equilibrium dissociation constant (k_d/k_a)

Nanotechnology-Based Delivery Systems and Characterization

To enhance the therapeutic efficacy and targeted delivery of this compound, nanotechnology-based delivery systems have been explored. Specifically, recombinant high-density lipoprotein (rHDL) nanoparticles have been utilized to deliver the inhibitor to macrophages, which play a key role in the pathogenesis of atherosclerosis. nih.gov

Formulation and Characterization:

The formulation of rHDL nanoparticles encapsulating this compound involves the self-assembly of apolipoprotein A-I with phospholipids (B1166683) and the hydrophobic drug. The characterization of these drug-loaded nanoparticles is critical to ensure their quality, stability, and in vivo performance. Key characterization parameters include:

Size and Polydispersity Index (PDI): Dynamic light scattering (DLS) is commonly used to determine the hydrodynamic diameter and the size distribution of the nanoparticles. A narrow size distribution (low PDI) is generally desirable for uniform in vivo behavior.

Zeta Potential: This parameter measures the surface charge of the nanoparticles and is an indicator of their stability in suspension. A sufficiently high positive or negative zeta potential can prevent nanoparticle aggregation.

Drug Loading and Encapsulation Efficiency: Techniques such as chromatography are used to quantify the amount of this compound successfully incorporated into the rHDL nanoparticles. High encapsulation efficiency is crucial for delivering a therapeutic dose.

Morphology: Transmission electron microscopy (TEM) can be used to visualize the shape and size of the rHDL nanoparticles.

In Vitro Release Profile: Studies are conducted to determine the rate and extent of drug release from the nanoparticles under physiological conditions. This helps in predicting the in vivo pharmacokinetic profile.

Research Findings:

Studies have shown that the incorporation of this compound into rHDL nanoparticles can effectively target the drug to macrophages. nih.gov This targeted delivery is expected to increase the local concentration of the inhibitor at the site of inflammation, thereby enhancing its therapeutic effect while potentially reducing systemic side effects.

Table 3: Key Characterization Parameters for rHDL-based Nanoparticles

Characterization Parameter Technique Purpose
Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS) To determine the size and size distribution of the nanoparticles.
Zeta Potential Electrophoretic Light Scattering To measure the surface charge and predict stability.
Drug Loading and Encapsulation Efficiency Chromatography (e.g., HPLC) To quantify the amount of drug incorporated into the nanoparticles.
Morphology Transmission Electron Microscopy (TEM) To visualize the shape and size of the nanoparticles.
In Vitro Release Dialysis or other methods To assess the drug release profile over time.

Comparative Analyses and Future Research Directions

Comparison with Other TRAF-STOP Compounds (e.g., TRAF-STOP Inhibitor 6860766)

TRAF-STOP inhibitor 6877002 belongs to a class of small molecules designed to specifically disrupt the interaction between the CD40 receptor and the TRAF6 signaling protein. medchemexpress.com Its profile is often compared with the related compound, TRAF-STOP inhibitor 6860766. Both compounds have demonstrated efficacy in preclinical models of atherosclerosis. nih.gov

In studies using apolipoprotein E-deficient (Apoe-/-) mice, a model for atherosclerosis, both 6877002 and 6860766 were shown to effectively halt the progression of established atherosclerotic plaques. nih.gov Treatment with either compound led to plaques with a more stable phenotype, characterized by smaller necrotic cores, reduced numbers of macrophages, T cells, and neutrophils, and an increase in collagen content. medchemexpress.comnih.gov When used to prevent the initiation of atherosclerosis, 6877002 reduced the plaque area in the aortic arch by 47%, while 6860766 showed a 67% reduction. nih.gov Both inhibitors function by reducing the phosphorylation of signaling intermediates within the canonical NF-κB pathway. medchemexpress.comnih.gov

Despite their similarities in affecting atherosclerosis, their effects on other immune responses can differ. For instance, in a model of peritonitis, 6860766 was found to reduce bacterial load, whereas 6877002 had no significant effect, suggesting nuances in their biological activities.

FeatureThis compoundTRAF-STOP Inhibitor 6860766
Primary MechanismSelective inhibitor of CD40-TRAF6 interactionSelective inhibitor of CD40-TRAF6 interaction
Effect on Atherosclerosis Initiation (Plaque Area Reduction)47% reduction in Apoe-/- mice nih.gov67% reduction in Apoe-/- mice nih.gov
Effect on Established AtherosclerosisHalts progression, promotes stable plaque phenotype medchemexpress.comnih.govHalts progression, promotes stable plaque phenotype nih.govru.nl
Impact on Plaque CompositionDecreased macrophages, T cells, neutrophils; smaller necrotic core medchemexpress.comnih.govDecreased macrophages, T cells, neutrophils; smaller necrotic core nih.govru.nl
Signaling PathwayReduces phosphorylation in canonical NF-κB pathway medchemexpress.comReduces phosphorylation in canonical NF-κB pathway

Distinction from Pan-CD40L Antagonists

A critical feature of this compound is its targeted mechanism, which distinguishes it from pan-CD40L antagonists. The interaction between CD40 and its ligand, CD40L, is a key co-stimulatory signal in the immune system. While blocking this entire dyad has shown therapeutic effects, it can also lead to broad immunosuppression. nih.govnih.gov

This compound offers a more refined approach. Upon activation, the CD40 receptor recruits several different TRAF proteins (TRAF2, 3, 5, and 6) to initiate downstream signaling. The CD40-TRAF6 interaction is considered the primary driver for inflammatory signaling in conditions like atherosclerosis. dzhk.de In contrast, the CD40-TRAF2/3/5 interactions are crucial for preserving "classical" immune functions. nih.gov

The inhibitor 6877002 selectively blocks only the CD40-TRAF6 axis. This leaves the CD40-TRAF2/3/5 interactions intact, thereby preserving vital immune responses such as T-cell proliferation and costimulation, immunoglobulin (Ig) isotype switching, and the formation of germinal centers. nih.gov This selective inhibition avoids the systemic immunosuppressive side effects associated with broader-acting pan-CD40L antagonists. nih.gov

AttributeThis compoundPan-CD40L Antagonists
TargetCD40-TRAF6 protein-protein interactionCD40-CD40L receptor-ligand interaction
MechanismSelective blockade of a single downstream signaling pathwayBroad blockade of all CD40-mediated signaling
Effect on CD40-TRAF2/3/5 SignalingPreserved nih.govInhibited
Immune Function ImpactSpares classical immune pathways (e.g., T-cell costimulation, Ig switching) nih.govCan cause broad immunosuppression nih.gov

Unresolved Questions in Mechanism of Action and Disease Pathogenesis

Despite the clear therapeutic potential of 6877002, several questions regarding its mechanism and role in disease remain. A primary area for further research is understanding the full, long-term consequences of selectively inhibiting TRAF6 signaling while preserving the TRAF2/3/5 pathways. The precise balance and potential for compensatory signaling over time are not fully elucidated.

Furthermore, research has revealed that 6877002 is rapidly metabolized and that one of its major metabolites is also biologically active, demonstrating a high binding affinity for the CD40-TRAF6 pocket. This raises questions about the relative contributions of the parent compound versus its active metabolites to the observed in vivo efficacy. The full spectrum of cell types significantly affected by 6877002 beyond monocytes and macrophages also warrants deeper investigation. Finally, discrepancies in efficacy between animal models, such as its effect in rat but not mouse models of experimental autoimmune encephalomyelitis (EAE), highlight the need to better understand species-specific pharmacological differences.

Potential for Combination Therapies

The targeted anti-inflammatory action of this compound makes it a candidate for use in combination therapies for complex, multifactorial diseases. In atherosclerosis, which involves both lipid accumulation and inflammation, a combination of 6877002 with standard lipid-lowering drugs like statins could offer a dual-pronged approach to treatment. nih.gov By addressing the residual inflammatory risk that persists in some patients despite lipid control, such a combination could lead to improved cardiovascular outcomes.

Similarly, in neuroinflammatory diseases like multiple sclerosis (MS), the inhibitor's ability to reduce the infiltration of monocyte-derived macrophages into the central nervous system suggests potential as a co-treatment. nih.gov Combining 6877002 with existing disease-modifying therapies (DMTs) that have different mechanisms of action—such as those that inhibit lymphocyte trafficking or replication—could create a synergistic effect, potentially leading to greater efficacy or allowing for lower doses of individual agents. nih.govcarrerasresearch.org There is growing interest in using combination therapies to stabilize the clinical course and reduce relapses in MS patients. eurekalert.org

Development of Novel Analogs with Improved Pharmacological Profiles

A significant challenge identified in the preclinical development of early TRAF-STOP compounds, including 6877002, is their unfavorable pharmacological properties. dzhk.de Pharmacokinetic studies revealed issues such as low oral bioavailability and rapid clearance, which could limit their systemic efficacy and necessitate frequent administration or alternative delivery methods. dzhk.de

These limitations drive the need for the development of novel analogs with improved pharmacological profiles. The goal of such medicinal chemistry efforts is to create new compounds that retain the high target specificity of 6877002 but exhibit enhanced metabolic stability, better oral absorption, and a longer plasma half-life. The discovery of active metabolites provides a valuable starting point for designing new chemical entities that may inherently possess more favorable drug-like properties. Rationally designed analogs are being evaluated through computational studies to identify candidates with optimal binding and pharmacokinetic characteristics. mdpi.com

Investigative Pathways Towards Clinical Translation

The path to translating this compound from a preclinical candidate to a clinical therapeutic involves several key investigative steps. Initial "first-in-human" applications require extensive pharmacological and toxicological studies to establish a safe profile. nih.gov

To address the poor pharmacokinetic properties of the original molecule, one innovative approach has been the development of a targeted delivery system. Researchers have successfully incorporated 6877002 into recombinant high-density lipoprotein (rHDL) nanoparticles. nih.gov This strategy aims to deliver the inhibitor specifically to macrophages, which are key players in atherosclerotic plaques. nih.govnih.gov This nano-immunotherapy approach not only enhances drug delivery to the site of inflammation but also has the potential to reduce the required dosage and treatment frequency. nih.gov This targeted formulation has shown promise in reducing plaque inflammation in both mouse models and non-human primates, highlighting its translational potential. nih.gov

Future clinical studies will be essential to formally establish the safety and efficacy of this compound, whether in its original form, as an improved analog, or within a targeted nanoparticle delivery system. nih.gov These trials will be critical in determining its ultimate therapeutic value for chronic inflammatory diseases like atherosclerosis.

Q & A

Basic: What experimental methodologies are used to assess the inhibition of NF-κB by TRAF-STOP inhibitor 6877002 in macrophages?

Answer:
The inhibition of NF-κB activation by TRAF-STOP 6877002 is typically evaluated using:

  • Western blotting to measure phosphorylated IκBα or p65 subunit levels in RAW 264.7 macrophages or bone marrow-derived macrophages (BMDMs) .
  • Quantitative PCR (qPCR) to assess downstream pro-inflammatory cytokine expression (e.g., TNFα, IL-6) in LPS- or CD40L-stimulated macrophages .
  • Luciferase reporter assays transfected into macrophages to quantify NF-κB transcriptional activity .
  • Immunofluorescence microscopy to visualize nuclear translocation of NF-κB p65 in treated vs. untreated cells .

Basic: What in vivo models are validated for studying the anti-atherosclerotic effects of this compound?

Answer:
Key models include:

  • ApoE⁻/⁻ or LDLR⁻/⁻ mice fed a high-cholesterol diet, with intraperitoneal (IP) or oral administration of 6877002 (10–20 mg/kg/day). Plaque size and macrophage content are analyzed via histology (Oil Red O, CD68 staining) .
  • Carotid artery ligation models in C57BL/6 mice, where 6877002 reduces leukocyte recruitment (measured by intravital microscopy) and plaque inflammation (via flow cytometry of CD40+ macrophages) .
  • Elastase-induced abdominal aortic aneurysm (AAA) models , with ultrasound monitoring of aortic diameter and transcriptomic analysis of MMP2/9 expression .

Advanced: How can researchers reconcile contradictory findings on the osteoprotective efficacy of this compound?

Answer:
While 6877002 reduces inflammation-driven osteolysis in collagen-induced arthritis and cancer metastasis models , it lacks osteoprotection in ovariectomy-induced bone loss. To address this:

  • Dual-energy X-ray absorptiometry (DEXA) and micro-CT can quantify trabecular bone volume in different disease contexts .
  • Co-culture systems (osteoblasts + osteoclasts) treated with RANKL or TNFα can isolate TRAF6-dependent vs. independent pathways .
  • Single-cell RNA sequencing of bone marrow cells may identify subpopulations resistant to TRAF6 inhibition .
  • Combination studies with bisphosphonates (e.g., zoledronic acid) are recommended to enhance anti-resorptive effects .

Advanced: What strategies optimize the delivery and bioavailability of this compound in preclinical studies?

Answer:

  • Nanoparticle encapsulation (e.g., lipid nanoparticles functionalized with macrophage-targeting ligands) improves solubility and reduces off-target effects in atherosclerosis models .
  • Pharmacokinetic profiling via LC-MS/MS quantifies plasma and tissue concentrations after IP (10 mg/kg) vs. oral (20 mg/kg) dosing, noting a half-life of ~4–6 hours .
  • Blood-brain barrier (BBB) penetration is enhanced using intranasal delivery in neuroinflammatory models (e.g., EAE), validated by CNS cytokine analysis .

Advanced: How does this compound modulate tumor microenvironment dynamics in metastatic breast cancer models?

Answer:

  • In vitro migration assays using MDA-MB-231 cells show reduced invasion via inhibition of CD40L-induced MMP9 secretion (ELISA) .
  • In vivo bioluminescence imaging in murine xenograft models demonstrates suppression of skeletal metastasis when 6877002 is combined with docetaxel (5 mg/kg weekly) .
  • Flow cytometry of tumor-infiltrating lymphocytes reveals decreased Treg migration via CXCL12/CXCR4 axis disruption .

Advanced: What molecular docking and binding assays validate this compound specificity for TRAF6?

Answer:

  • Surface plasmon resonance (SPR) confirms weak binding to TRAF1–3 (Kd ~100–150 μM) but stronger affinity for TRAF6 (Kd ~15 μM) .
  • Competitive fluorescence polarization assays using FITC-labeled TRAF6 peptides quantify displacement by 6877002 .
  • Co-immunoprecipitation (Co-IP) in HEK293T cells transfected with CD40 and TRAF6 validates disrupted protein-protein interactions .

Basic: What toxicity profiles should be considered in chronic dosing studies of this compound?

Answer:

  • Hematological toxicity : Monitor via CBC analysis (e.g., neutropenia risk in 6-month mouse studies) .
  • Hepatic/kidney function : Serum ALT, AST, and creatinine levels are assessed after 4-week dosing (20 mg/kg) .
  • In vitro cytotoxicity : MTT assays on primary hepatocytes and renal proximal tubule cells show IC50 > 50 μM .

Advanced: How is this compound utilized in neuroinflammatory disease models?

Answer:

  • Experimental autoimmune encephalomyelitis (EAE) : Daily IP administration (5 mg/kg) reduces CNS infiltration of monocytes (CD11b+CD45⁺ cells) and TNFα levels (ELISA) .
  • Blood-brain barrier (BBB) integrity assays : TEER measurements in human brain endothelial cell monolayers confirm reduced monocyte transmigration after 6877002 treatment .
  • Spatial transcriptomics of brain lesions identifies downregulated NF-κB targets (e.g., CCL2, ICAM1) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
TRAF-STOP inhibitor 6877002
Reactant of Route 2
Reactant of Route 2
TRAF-STOP inhibitor 6877002

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.